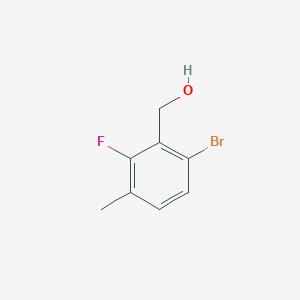![molecular formula C23H16O8 B3177291 5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid CAS No. 1433189-28-6](/img/structure/B3177291.png)
5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid
Overview
Description
5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid is an organic compound with a complex structure characterized by multiple carboxylic acid groups
Mechanism of Action
Target of Action
It has been used in the synthesis of a zirconium-based metal–organic framework (zr-mof), known as jlu-mof50 . This MOF exhibits excellent chemical stability and high porosity .
Mode of Action
The compound interacts with its targets by forming a stable structure within the Zr-MOF. The high porosity of the MOF allows for a commendable trapping capacity and an adsorption rate . The compound’s interaction with its targets results in a structure that exhibits excellent luminescence properties .
Biochemical Pathways
The compound’s role in the formation of the zr-mof suggests it may influence pathways related to adsorption and luminescence .
Pharmacokinetics
Its use in the synthesis of the zr-mof suggests it has properties conducive to forming stable, porous structures .
Result of Action
The molecular and cellular effects of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid’s action are primarily observed in its contribution to the formation of the Zr-MOF. The resulting MOF exhibits high porosity, excellent luminescence, and a commendable trapping capacity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid. For instance, the Zr-MOF synthesized using this compound exhibits excellent chemical stability in both acidic and alkaline aqueous solutions . This suggests that the compound’s action and stability may be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the use of solvothermal reactions involving flexible aromatic linkers and metal salts. For instance, the reaction of bis(3,5-dicarboxyphenyl)terephthalamide with dysprosium and samarium salts under solvothermal conditions can yield metal-organic frameworks containing this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step organic synthesis processes, optimized for large-scale production. These methods would include precise control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anhydrides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) which have applications in gas storage, separation, and catalysis.
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s derivatives could potentially be explored for drug development or as biochemical probes.
Industry: Its use in industrial applications could include the development of advanced materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetracarboxydiphenylmethane: This compound has a similar structure with multiple carboxylic acid groups and is used in similar applications.
Biphenyl-3,3’,5,5’-tetracarboxylic acid: Another compound with a related structure, used in the synthesis of advanced materials and metal-organic frameworks.
Uniqueness
5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and the presence of a methyl group on the central aromatic ring. This unique structure allows for distinct coordination chemistry and the formation of specialized metal-organic frameworks with specific properties.
Properties
IUPAC Name |
5-[3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O8/c1-11-2-12(14-5-16(20(24)25)9-17(6-14)21(26)27)4-13(3-11)15-7-18(22(28)29)10-19(8-15)23(30)31/h2-10H,1H3,(H,24,25)(H,26,27)(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKMFVSIENQCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


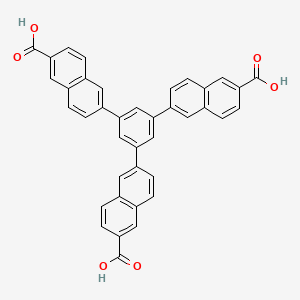
![[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid](/img/structure/B3177217.png)
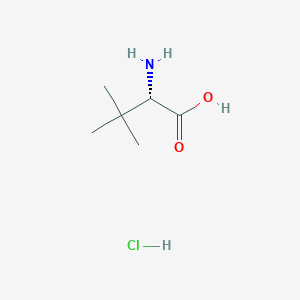
![4-[3,5-bis(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B3177237.png)
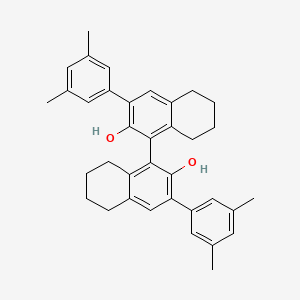
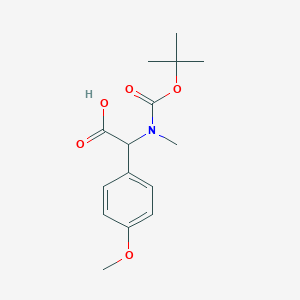
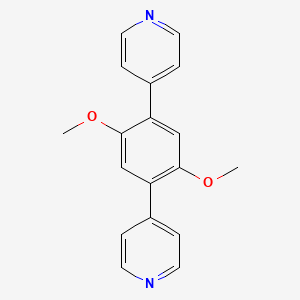

![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)
![4,6-Dichloropyrazolo[1,5-A]pyridine](/img/structure/B3177283.png)
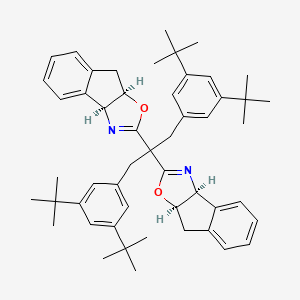
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B3177296.png)

